![molecular formula C18H12ClFN4O B2460650 1-(4-clorofenil)-5-(3-fluorobencil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona CAS No. 852441-37-3](/img/structure/B2460650.png)
1-(4-clorofenil)-5-(3-fluorobencil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a heterocyclic compound. It belongs to the class of organic compounds known as 4-benzylpiperidines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular formula of this compound is C18H12ClFN4O and its molecular weight is 354.77.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles under different reaction conditions such as conventional and microwave-assisted synthesis, provided pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .Aplicaciones Científicas De Investigación
Inhibición de las quinasas Akt
Este compuesto es un potente inhibidor de las quinasas Akt . Las quinasas Akt desempeñan un papel crucial en múltiples procesos celulares, como el metabolismo de la glucosa, la apoptosis, la proliferación celular, la transcripción y la migración celular. Por lo tanto, los inhibidores de las quinasas Akt tienen aplicaciones potenciales en el tratamiento de diversas enfermedades, incluido el cáncer .
Investigación sobre el cáncer
El compuesto ha mostrado resultados prometedores en estudios preclínicos para el tratamiento del cáncer . Después de la dosificación oral, demostró una reducción farmacodinámica de la fosforilación de Akt y biomarcadores posteriores in vivo, e inhibición del crecimiento tumoral en un modelo xenotrasplante de cáncer de mama .
Estudios de metabolismo y farmacocinética de fármacos (DMPK)
El compuesto tiene buenas propiedades preclínicas de metabolismo y farmacocinética de fármacos (DMPK) . Esto lo convierte en una herramienta valiosa en los estudios de DMPK, que son cruciales en las primeras etapas del descubrimiento y desarrollo de fármacos .
Biología estructural
El compuesto se ha utilizado en biología estructural, específicamente en el estudio de las quinasas proteicas . Se ha utilizado en la cristalización de la proteína PKB alfa, proporcionando información valiosa sobre la estructura y función de esta proteína .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Akt kinase . Akt kinases are a group of serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt . This results in a decrease in the phosphorylation of Akt and its downstream targets .
Biochemical Pathways
The inhibition of Akt kinase affects several biochemical pathways. Akt is involved in the PI3K/Akt/mTOR pathway , which regulates cell growth, proliferation, and survival . By inhibiting Akt, this compound can disrupt these processes and potentially inhibit tumor growth .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the phosphorylation of Akt and its downstream targets . This can lead to the inhibition of tumor growth, as observed in a breast cancer xenograft model .
Análisis Bioquímico
Biochemical Properties
The compound interacts with the PKB alpha enzyme, a type of kinase . It acts as an ATP-competitive inhibitor, showing increased potency and selectivity against the closely related AGC kinase ROCK . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function .
Cellular Effects
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown to have significant effects on cellular processes. After oral dosing, it demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This suggests that the compound can influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. As an ATP-competitive inhibitor, it binds to the active site of the PKB alpha enzyme, preventing the enzyme from performing its function . This leads to a decrease in the phosphorylation of Akt and downstream biomarkers, indicating changes in gene expression .
Temporal Effects in Laboratory Settings
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Over time, it has shown to maintain its stability and effectiveness, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies, including the inhibition of tumor growth in a breast cancer xenograft model .
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one vary with different dosages in animal models. Specific dosage effects, threshold effects, or toxic or adverse effects at high doses are not mentioned in the available literature .
Metabolic Pathways
Given its interaction with the PKB alpha enzyme, it may be involved in pathways related to this enzyme .
Transport and Distribution
Given its biochemical properties and effects, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its interactions with the PKB alpha enzyme, it may be localized to areas of the cell where this enzyme is present .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKXECIZUKLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

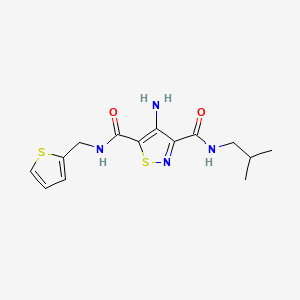

![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)
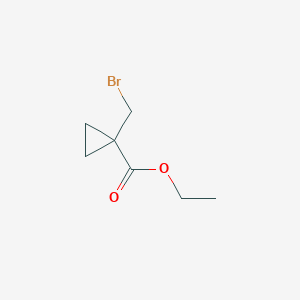
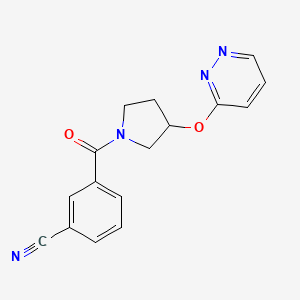
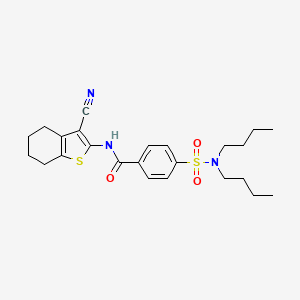
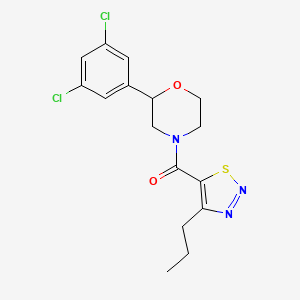
![3-Tert-butyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2460578.png)
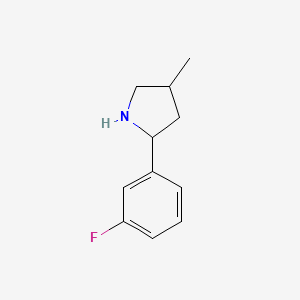
![[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2460581.png)
![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B2460583.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2460585.png)
![N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2460587.png)
